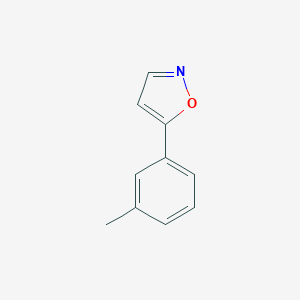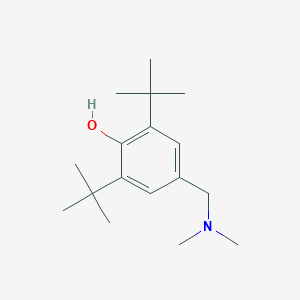
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol
Descripción general
Descripción
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, also known as antioxidant 703, is a hindered phenolic compound . It is mainly used as an antioxidant in preparing rubber, synthetic resin, gasoline, and oil .
Synthesis Analysis
The synthesis of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is generally achieved through chemical synthesis . The steps include:- The condensation product then reacts with dimethylamine to produce 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can be represented by the linear formula: (CH3)2NCH2C6H2[C(CH3)3]2OH . It has a molecular weight of 263.42 .Chemical Reactions Analysis
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can undergo esterification and alkylation reactions under acidic conditions. It can also undergo oxidation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C .Aplicaciones Científicas De Investigación
Field
This compound is used in the field of chemical engineering , specifically in the production and stabilization of lubricant oils .
Application
As a hindered phenolic compound, “2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol” is used as an antioxidant to stabilize lubricant oils . Antioxidants are important in preventing the degradation of oils when they are exposed to adverse conditions such as light, heat, and oxygen .
Method of Application
The compound is added to the lubricant oils during their production process. The exact procedures and technical details may vary depending on the specific requirements of the lubricant oil being produced .
Results
The addition of this compound helps to maintain the chemical properties of the lubricant oils, preventing them from degrading and losing their effectiveness .
Antioxidative Properties in Polymers
Field
This compound is used in the field of polymer science , specifically in the synthesis of modified polystyrene .
Application
“2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol” is used in the synthesis of modified polystyrene, where it exhibits antioxidative properties . This modified polystyrene can act as a heterogeneous antioxidant, scavenging free radicals and inhibiting oxidation .
Method of Application
The compound is synthesized with chloromethylated polystyrene (CMPS) through a simple one-step Friedel–Crafts reaction . The resulting product, PS-2,6-DTBP, has a greatly increased surface area and reduced average pore size compared to CMPS .
Results
PS-2,6-DTBP has been found to have excellent capability in scavenging superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), and effectively inhibits the oxidation of benzaldehyde . As a heterogeneous antioxidant, PS-2,6-DTBP can be conveniently separated from the liquid phase and is environmentally friendly .
Antioxidant in Rubber and Synthetic Resin Production
Field
This compound is used in the field of material science , specifically in the production of rubber and synthetic resins .
Application
“2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol”, also known as antioxidant 703, is used as an antioxidant in the production of rubber and synthetic resins . Antioxidants are important in preventing the degradation of these materials when they are exposed to adverse conditions such as light, heat, and oxygen .
Method of Application
The compound is added to the rubber or synthetic resin during their production process. The exact procedures and technical details may vary depending on the specific requirements of the material being produced .
Results
The addition of this compound helps to maintain the chemical properties of the rubber or synthetic resin, preventing them from degrading and losing their effectiveness .
Precursor to More Complex Antioxidants
Field
This compound is used in the field of organic chemistry , specifically in the synthesis of more complex antioxidants .
Application
“2,6-di-tert-butylphenol” is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . Of particular note is methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS# 6386-38-5), which is formed by the Michael addition of methyl acrylate .
Method of Application
The compound is synthesized with methyl acrylate through a Michael addition reaction . The resulting product, methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, has antioxidative properties and is used in the stabilization of polymers .
Results
The synthesized compound has been found to have excellent antioxidative properties and is used in the stabilization of polymers .
Antioxidant in Gasoline and Oil Production
Field
This compound is used in the field of petroleum engineering , specifically in the production of gasoline and oil .
Application
“2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol”, also known as antioxidant 703, is mainly used as an antioxidant in preparing gasoline and oil . Antioxidants are important in preventing the degradation of these materials when they are exposed to adverse conditions such as light, heat, and oxygen .
Method of Application
The compound is added to the gasoline or oil during their production process. The exact procedures and technical details may vary depending on the specific requirements of the material being produced .
Results
The addition of this compound helps to maintain the chemical properties of the gasoline or oil, preventing them from degrading and losing their effectiveness .
Precursor to More Complex Antioxidants
Field
This compound is used in the field of organic chemistry , specifically in the synthesis of more complex antioxidants .
Application
“2,6-di-tert-butylphenol” is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . Of particular note is methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS# 6386-38-5), which is formed by the Michael addition of methyl acrylate . This compound is used as a feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .
Method of Application
The compound is synthesized with methyl acrylate through a Michael addition reaction . The resulting product, methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, has antioxidative properties and is used in the stabilization of polymers .
Results
The synthesized compound has been found to have excellent antioxidative properties and is used in the stabilization of polymers .
Safety And Hazards
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZVBRIIHDRYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044997 | |
| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol | |
CAS RN |
88-27-7 | |
| Record name | 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 703 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-α-dimethylamino-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINO)METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TK6VR2KYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

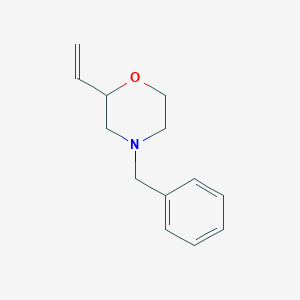
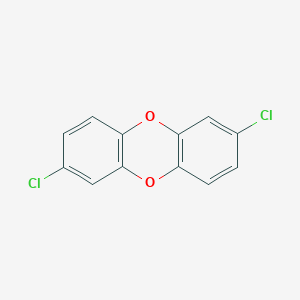
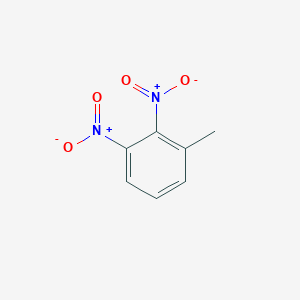
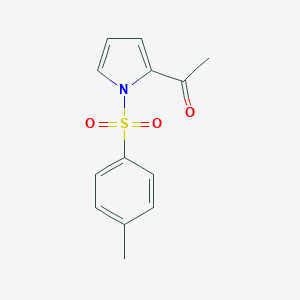
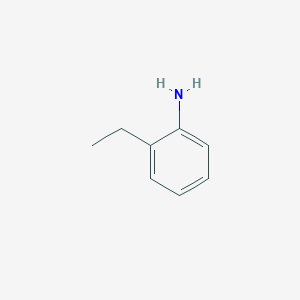
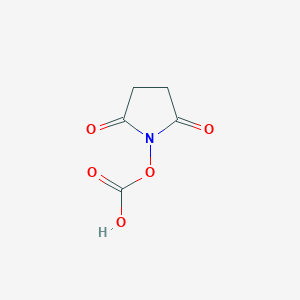
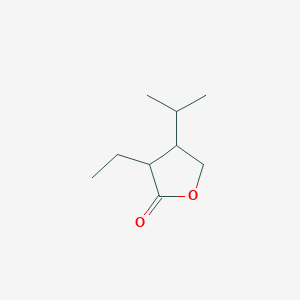
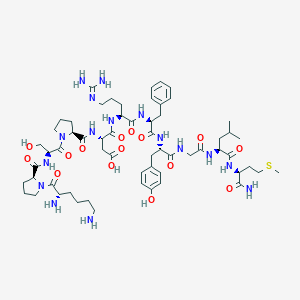
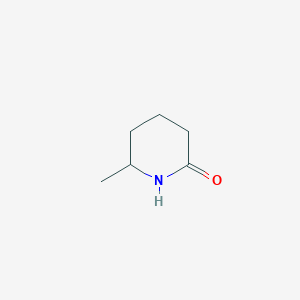
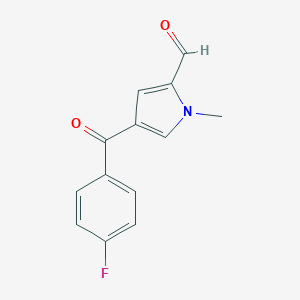
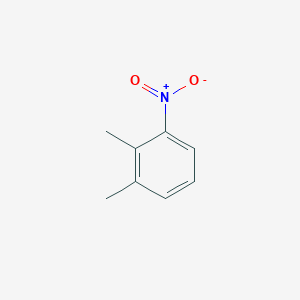
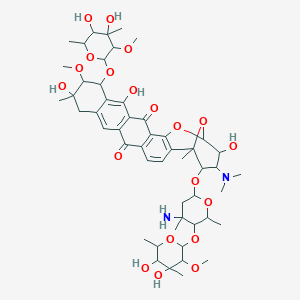
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
